molecular formula C16H17N3O6S B2639210 (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 356561-56-3

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate

カタログ番号: B2639210
CAS番号: 356561-56-3
分子量: 379.39
InChIキー: ANBKTXSKPVXTIC-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate" features a conjugated system comprising a sulfamoyl-linked 5-methylisoxazole moiety, a phenylamino group, and an (E)-configured α,β-unsaturated carbonyl ester. The (E)-stereochemistry of the but-2-enoate group likely influences molecular rigidity and binding specificity.

特性

IUPAC Name

ethyl (E)-4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-10H,3H2,1-2H3,(H,17,20)(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKTXSKPVXTIC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminobenzoic acid with 5-methylisoxazole to form the sulfonamide intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

化学反応の分析

Types of Reactions

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

科学的研究の応用

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs from the literature include ethyl benzoate derivatives with isoxazole-based substituents (e.g., I-6273, I-6373, I-6473) . The table below highlights critical differences:

Compound Name/ID Core Structure Key Functional Groups/Substituents Molecular Weight (g/mol)* Hypothesized Bioactivity
Target Compound Ethyl but-2-enoate 5-methylisoxazol-3-yl, sulfamoyl, amino, oxo ~400 Antimicrobial, enzyme inhibition
I-6273 Ethyl benzoate 4-(methylisoxazol-5-yl)phenethylamino ~340 Unspecified (likely enzyme modulation)
I-6373 Ethyl benzoate 4-(3-methylisoxazol-5-yl)phenethylthio ~356 Unspecified (thioether may enhance stability)
I-6473 Ethyl benzoate 4-(3-methylisoxazol-5-yl)phenethoxy ~341 Unspecified (ether linkage may alter solubility)

*Molecular weights estimated based on structural formulas.

Key Differences:
  • Sulfamoyl vs. Amino/Thio/Ether Linkages: The target compound’s sulfamoyl group (-SO₂NH-) may improve hydrogen-bonding capacity and solubility compared to the phenethylamino (I-6273), phenethylthio (I-6373), or phenethoxy (I-6473) groups in analogs. This could enhance interactions with polar biological targets like bacterial dihydropteroate synthase .
  • α,β-Unsaturated Ester: The (E)-configured but-2-enoate moiety introduces conjugation and rigidity absent in ethyl benzoate derivatives, possibly affecting binding kinetics and metabolic stability.

Research Findings and Hypotheses

  • Bioactivity : Sulfamoyl-containing compounds often exhibit antimicrobial or enzyme-inhibitory properties. The target compound’s structure aligns with sulfonamide antibiotics but with added complexity from the isoxazole and α,β-unsaturated ester, which may broaden its target spectrum .
  • Solubility and Stability : The sulfamoyl group’s polarity may enhance aqueous solubility relative to I-6273–I-6473, while the (E)-configuration could reduce isomerization-related degradation.
  • Synthetic Challenges : Introducing the sulfamoyl and α,β-unsaturated ester groups requires precise coupling reactions, contrasting with the simpler diazo-coupling or alkylation methods used for analogs .

Notes and Limitations

  • Theoretical Basis : Direct experimental data on the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Analytical Methods : Characterization of similar compounds typically employs FT-IR, NMR, UV-VIS, and mass spectrometry (as in ) , while crystallographic tools like ORTEP-3 or WinGX () could resolve stereochemical details .
  • Future Directions : Synthesis and testing (e.g., antimicrobial assays, enzyme inhibition studies) are needed to validate hypothesized bioactivity.

生物活性

(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a compound that integrates a sulfonamide moiety with a 5-methylisoxazole group, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C16H17N3O6S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{6}\text{S}

This structure comprises an ethyl ester, a sulfonamide linkage, and an isoxazole ring, which are pivotal for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, a study reported that derivatives of similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and others, with IC50 values indicating effective concentrations for inhibiting cell growth.

CompoundCell LineIC50 (µM)
(E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoateMCF7TBD
Other DerivativesMCF10ATBD

Note: TBD indicates values that need to be determined through further experimental validation.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Research indicates that it exhibits notable activity against various pathogens, including both bacteria and fungi. The sulfonamide component is known for its antibacterial effects, while the isoxazole moiety may enhance this activity by interfering with microbial metabolic processes.

  • Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of folic acid synthesis pathways.
  • Efficacy :
    • Effective against strains such as Staphylococcus aureus and Escherichia coli.
    • Demonstrated antifungal activity against species like Candida albicans.

Case Studies

  • In Vitro Studies :
    • A study evaluating the compound's effect on MCF7 cells showed a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use in breast cancer treatment.
  • Animal Models :
    • In vivo studies using murine models have indicated that administration of the compound results in tumor size reduction without significant toxicity to normal cells.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-ethyl 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate?

The synthesis typically involves coupling reactions between sulfamoylphenylamine derivatives and activated α,β-unsaturated esters. A validated approach includes:

  • Step 1 : Synthesis of the sulfamoylphenylamine intermediate via sulfonation of 4-aminophenyl derivatives using chlorosulfonic acid, followed by reaction with 5-methylisoxazol-3-amine .
  • Step 2 : Formation of the α,β-unsaturated ester via Knoevenagel condensation between ethyl oxaloacetate and an aldehyde precursor under basic conditions (e.g., piperidine catalysis) .
  • Step 3 : Amide coupling between the sulfamoylphenylamine and the α,β-unsaturated ester using carbodiimide-based reagents (e.g., HBTU) in anhydrous DMF .
    Key reagents : HBTU, DMF, diethylamine. Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., E-configuration of the α,β-unsaturated ester) and sulfamoyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies key functional groups (e.g., ester C=O at ~1720 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .
  • Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .

Q. How can researchers ensure the compound’s stability during storage?

  • Storage Conditions : Anhydrous environment (desiccator with P2_2O5_5), –20°C to prevent hydrolysis of the ester or sulfonamide groups .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Questions

Q. What mechanistic insights explain the stereoselectivity of the α,β-unsaturated ester formation?

The E-configuration is favored due to thermodynamic control during Knoevenagel condensation. The reaction proceeds via a six-membered cyclic transition state, where electron-withdrawing groups (e.g., ester) stabilize the transoid geometry. Computational studies (DFT) can model transition-state energies to predict selectivity .

Q. How does the sulfamoyl group influence metal coordination in catalytic or biological studies?

The sulfamoyl moiety acts as a bidentate ligand, coordinating metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via the sulfonyl oxygen and isoxazole nitrogen. Spectrophotometric titration (UV-Vis) and Job’s method determine stoichiometry, while cyclic voltammetry assesses redox behavior .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Experimental Design : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
  • Data Analysis : Apply multivariate regression to identify yield-limiting factors (e.g., moisture sensitivity of intermediates) .
  • Reproducibility : Use internal standards (e.g., deuterated analogs) in NMR to quantify impurities .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. acetonitrile) .

Q. What structure-activity relationships (SARs) are plausible for derivatives of this compound?

  • Modifications : Replace the 5-methylisoxazole with other heterocycles (e.g., thiadiazole) to assess sulfamoyl group flexibility.
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence quenching or isothermal titration calorimetry (ITC) .

Q. How to optimize purification for scale-up synthesis?

  • Chromatography : Replace silica gel with reverse-phase C18 columns for higher throughput.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and yield .

Q. What spectroscopic methods detect degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions.
  • LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) using fragmentation patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。